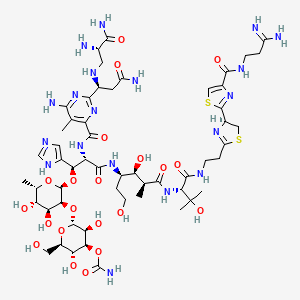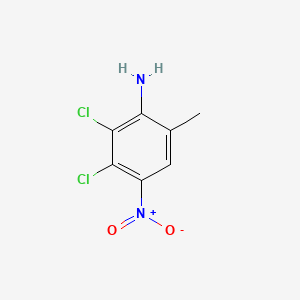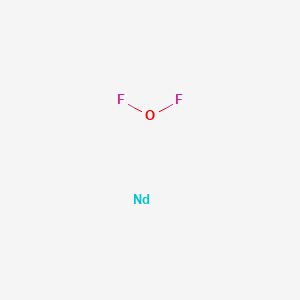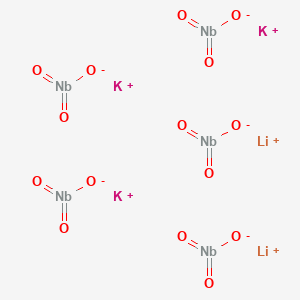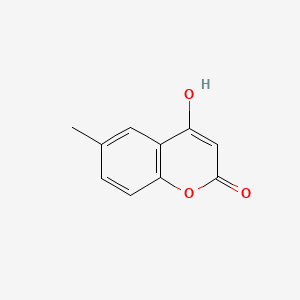
4-Hydroxy-6-methylcoumarin
Übersicht
Beschreibung
4-Hydroxy-6-methylcoumarin is a type of coumarin compound . It may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction .
Synthesis Analysis
The synthesis of coumarin derivatives involves a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . 4-Hydroxy-6-methylcoumarin may be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-methylcoumarin is C10H8O3 . The molecular weight is 176.17 g/mol .Chemical Reactions Analysis
4-Hydroxy-6-methylcoumarin may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction .Wissenschaftliche Forschungsanwendungen
Melanogenesis Promotion
4-Hydroxy-6-methylcoumarin is a derivative of coumarin that has been studied for its effects on melanogenesis, the process of melanin production in animal tissues . It has been found to promote melanogenesis through various signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin . This suggests that it could potentially be used in the treatment of conditions related to pigmentation .
Fluorescent Labeling
Coumarins, including 4-Hydroxy-6-methylcoumarin, are known for their fluorescent properties . They play a key role in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . This makes them valuable tools in various scientific and technological applications .
Synthesis of α-Methylenechromanes and Ortho-Quinone Methides
4-Hydroxy-6-methylcoumarin can be used for the in situ generation of α-methylenechromanes and ortho-quinone methides via the Knoevenagel reaction . These compounds have various applications in organic synthesis .
Preparation of Furo-Benzopyranones
4-Hydroxy-6-methylcoumarin can also be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one . These compounds have potential applications in medicinal chemistry .
Antifungal Activity
Coumarin compounds, including 4-Hydroxy-6-methylcoumarin, have been found to exhibit antifungal efficacy . This suggests that they could potentially be used in the prevention and treatment of fungal infections .
Therapeutic Applications
Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . They have also shown potential in treating various ailments, including cancer, metabolic, and degenerative disorders .
Safety and Hazards
4-Hydroxy-6-methylcoumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contacting with skin and eye .
Zukünftige Richtungen
Research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified, or entirely novel effects . 6-Methylcoumarin, a similar compound, has been found to stimulate melanogenesis through the GSK3β/β-catenin signal pathway, thereby affecting the pigmentation process . This suggests that 4-Hydroxy-6-methylcoumarin and similar compounds may have potential applications in cosmetics and the medical treatment of photoprotection and hypopigmentation disorders .
Wirkmechanismus
Target of Action
4-Hydroxy-6-methylcoumarin (4-HMC) is a naturally occurring phenolic compound, a derivative of coumarin . It has been found to interact with various targets, including biomolecules, metal ions, and microenvironment polarity .
Mode of Action
The interaction of 4-HMC with its targets is primarily through fluorescence . This property allows it to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
4-HMC affects various biochemical pathways. For instance, it has been found to influence the melanogenesis pathway . This pathway involves the activation of various proteins, including tyrosinase, TRP-1, TRP-2, and MITF .
Pharmacokinetics
It is known that coumarin compounds, including 4-hmc, undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .
Result of Action
The molecular and cellular effects of 4-HMC’s action are diverse. For instance, it has been found to promote melanogenesis, leading to increased melanin synthesis . This is achieved through the upregulation of various proteins involved in the melanogenesis pathway .
Action Environment
The action, efficacy, and stability of 4-HMC can be influenced by various environmental factors. For instance, it is recommended to handle 4-HMC in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation . These precautions help to ensure the safe and effective use of 4-HMC.
Eigenschaften
IUPAC Name |
4-hydroxy-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGBZBGYNIZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715782 | |
| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methylcoumarin | |
CAS RN |
13252-83-0 | |
| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 4-Hydroxy-6-methylcoumarin participate in chemical reactions?
A1: 4-Hydroxy-6-methylcoumarin readily undergoes Knoevenagel condensation reactions with aldehydes in the presence of a base. This reaction is particularly useful for generating ortho-quinone methides in situ. These reactive intermediates can then participate in hetero-Diels-Alder reactions with electron-rich dienes, such as porphyrins. [, ] This approach allows for the synthesis of diverse coumarin-fused heterocycles with potential applications in materials science and medicinal chemistry.
Q2: What is the significance of using 4-Hydroxy-6-methylcoumarin in porphyrin synthesis?
A2: β-Vinyl-meso-tetraphenylporphyrinatozinc(II) reacts with ortho-quinone methides, generated in situ from 4-Hydroxy-6-methylcoumarin and paraformaldehyde, to form coumarin-linked porphyrin dyads. [] This hetero-Diels-Alder reaction provides a synthetic route to complex porphyrin architectures. These modified porphyrins may have applications in photodynamic therapy due to their enhanced photophysical properties.
Q3: What are the photophysical characteristics of coumarin-porphyrin dyads synthesized using 4-Hydroxy-6-methylcoumarin?
A3: Coumarin-porphyrin dyads exhibit unique photophysical properties compared to their individual components. Research indicates that these dyads possess favorable singlet oxygen quantum yields, triplet lifetimes, and intersystem crossing rates. [] These characteristics are crucial for their potential use as photosensitizers in photodynamic therapy.
Q4: Beyond porphyrins, what other heterocyclic systems can be accessed using 4-Hydroxy-6-methylcoumarin?
A4: 4-Hydroxy-6-methylcoumarin serves as a valuable building block for various heterocyclic systems. For instance, it reacts with acetic anhydride and perchloric acid to yield the pyranopyran derivative, 2,9-dimethylpyrano[3,2-c][1]benzopyran-4,5-dione. [] This compound can be further transformed into sulfur-containing heterocycles like oxadithiapentalenes and oxatrithiapentalenes through reactions with boron sulfide or phosphorus pentasulfide. These reactions highlight the versatility of 4-Hydroxy-6-methylcoumarin in constructing diverse heterocyclic scaffolds.
Q5: Are there any reported biological activities associated with 4-Hydroxy-6-methylcoumarin or its derivatives?
A5: While 4-Hydroxy-6-methylcoumarin itself has not been extensively studied for biological activity, its close analog, 6-methylcoumarin, has demonstrated interesting effects on melanogenesis. Research indicates that 6-methylcoumarin stimulates melanin synthesis in murine melanoma cells by modulating various signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin. [] This finding suggests potential applications for 6-methylcoumarin and related compounds in pigmentation disorders. Further research is necessary to explore the therapeutic potential of 4-Hydroxy-6-methylcoumarin and its derivatives in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)
